![molecular formula C17H19ClN4O2 B2579937 2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097899-59-5](/img/structure/B2579937.png)
2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one” is a complex organic molecule. It incorporates a pyrimidine moiety, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrimidine ring is a key structural feature, which is a six-membered ring with two nitrogen atoms. The compound also contains a chlorophenoxy group and an azetidinyl group .
Chemical Reactions Analysis
The chemical reactivity of this compound could be quite diverse due to the presence of various functional groups. For instance, the pyrimidine ring could undergo nucleophilic substitutions, condensations, and ring transformations .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research demonstrates the diastereoselective synthesis of bicyclic gamma-lactams through ring expansion of monocyclic beta-lactams, indicating a methodology that could potentially apply to the synthesis of related compounds like 2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one. This process involves the transformation of cis-4-(1-Chloro-1-methylethyl)-1-(omega-hydroxyalkyl)azetidin-2-ones into novel bicyclic gamma-lactams, highlighting the compound's role in synthesizing complex molecular structures (Dekeukeleire, D’hooghe, & de Kimpe, 2009).
Biological Activities
A study on pyrimidine-azetidinone analogues explored their antioxidant, antimicrobial, and antitubercular activities. These compounds were synthesized through the condensation of aromatic amines with N-phenylacetamide, followed by various chemical reactions, indicating the potential utility of similar structures in developing antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Another study synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone for their potential antidepressant and nootropic activities. This research illustrates the central nervous system (CNS) activity potential of compounds within this chemical class, suggesting avenues for the development of new therapeutic agents (Thomas et al., 2016).
Antimicrobial and Anticancer Potential
- Novel pyrazole derivatives with pyrazolyl and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized for their potential antimicrobial and anticancer activities. These compounds, derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showcased significant activity, underlining the broader applicability of chlorophenyl-pyrimidine structures in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiproliferative Activity
- The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and evaluated for its antiproliferative activity against various cancer cell lines, demonstrating significant anticancer activity. This study highlights the potential of chlorothieno-pyrimidin derivatives in cancer therapy (Huang et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-17(2,24-14-5-3-12(18)4-6-14)16(23)22-9-13(10-22)21-15-7-8-19-11-20-15/h3-8,11,13H,9-10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZKZWDTSNXBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)NC2=NC=NC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2579855.png)
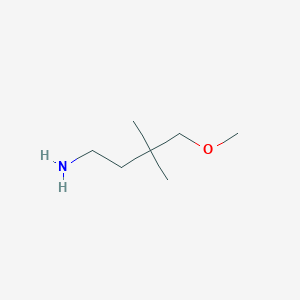
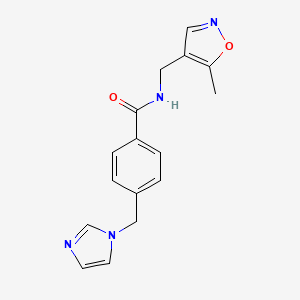

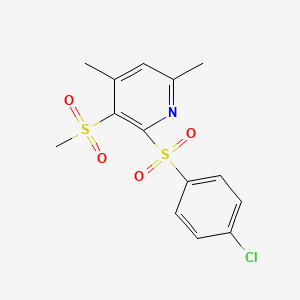
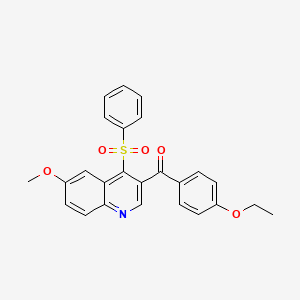
![N-(2-nitrophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2579870.png)
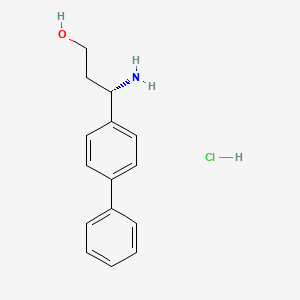



![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2579876.png)
![[2-(1-Prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2579877.png)